

Application Note: Mass Spectrometry Analysis of N-cyclopentyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

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Abstract

This document provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of **N-cyclopentyl-1H-pyrazol-4-amine**. While specific experimental data for this compound is not widely available, this note leverages predicted data and established fragmentation patterns of related chemical structures to provide a robust analytical framework. The provided protocols are based on standard methodologies for the analysis of small molecules in drug discovery and development.[1][2]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **N-cyclopentyl-1H-pyrazol-4-amine** (Molecular Formula: C8H13N3; Monoisotopic Mass: 151.11095 Da).[3] This data is critical for initial instrument setup and for identifying the compound in a complex matrix.



Adduct	m/z	Predicted Collision Cross Section (Ų)
[M+H]+	152.11823	131.5
[M+Na]+	174.10017	137.0
[M-H]-	150.10367	133.8
[M+NH4]+	169.14477	151.9
[M+K]+	190.07411	134.8
[M+H-H2O]+	134.10821	123.5
[M+HCOO]-	196.10915	153.4
[M+CH3COO]-	210.12480	143.8

Data sourced from PubChem.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the analysis of **N-cyclopentyl-1H-pyrazol-4-amine** using a liquid chromatography-mass spectrometry (LC-MS) system, a common technique for the analysis of small molecules in pharmaceutical research.[1][2][4]

2.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **N-cyclopentyl-1H-pyrazol-4-amine** in a suitable solvent such as methanol or acetonitrile.
- Working Solutions: Serially dilute the stock solution to create a series of working solutions with concentrations ranging from 1 μ g/mL to 1 ng/mL. These will be used for method development and calibration.
- Matrix Samples: For quantitative analysis in biological matrices (e.g., plasma, urine), a
 validated extraction method such as solid-phase extraction or protein precipitation will be
 required.[5]



2.2. Liquid Chromatography (LC)

- Column: A C18 reverse-phase column is a suitable starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good separation from any impurities or matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.

2.3. Mass Spectrometry (MS)

- Ionization Source: Electrospray ionization (ESI) is recommended for this class of molecule and can be run in both positive and negative ion modes to determine the optimal ionization.
 [4]
- Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.
- Ionization Mode:
 - Positive Ion Mode: Monitor for the [M+H]+ ion (m/z 152.11823).
 - Negative Ion Mode: Monitor for the [M-H]- ion (m/z 150.10367).
- Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS
 (MS/MS) or fragmentation mode to aid in structural elucidation. For MS/MS, the precursor
 ion (e.g., m/z 152.11823) is isolated and fragmented.
- Calibration: The mass spectrometer should be calibrated prior to analysis using a known reference standard to ensure high mass accuracy.[6] Internal calibration with a lock mass can also be used to improve accuracy.[6]



Data Analysis and Interpretation

3.1. Molecular Formula Confirmation

The high-resolution mass data will be used to confirm the elemental composition of the parent ion. The measured mass should be within 5 ppm of the theoretical mass.[2]

3.2. Fragmentation Analysis

Tandem mass spectrometry (MS/MS) data will reveal the fragmentation pattern of **N-cyclopentyl-1H-pyrazol-4-amine**. While specific data is unavailable, the fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[7][8]

For **N-cyclopentyl-1H-pyrazol-4-amine**, two primary alpha-cleavage pathways are proposed:

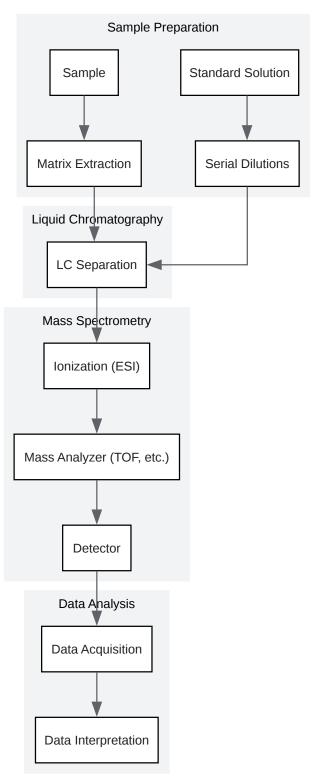
- Cleavage of the cyclopentyl ring: This would result in the formation of a stable pyrazol-4amine fragment.
- Cleavage adjacent to the pyrazole ring: This would result in the loss of a neutral fragment from the pyrazole ring.

The relative abundance of the fragment ions will provide insights into the stability of the different parts of the molecule.

Visualizations



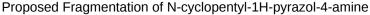
General Mass Spectrometry Workflow

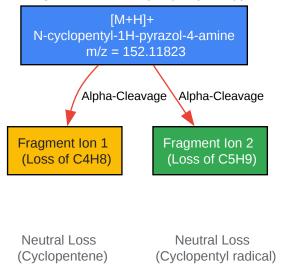


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Caption: General workflow for LC-MS analysis.







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Caption: Proposed alpha-cleavage fragmentation pathways.

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